N-[3-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide
Description
The compound N-[3-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide belongs to the class of 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives, which are characterized by a rhodanine-like core structure. This molecule features a 3-methylbutyl substituent at the N3 position of the thiazolidinone ring and an acetamide-linked aromatic moiety. Its structural uniqueness lies in the combination of a branched alkyl chain and a substituted phenylacetamide group, which may influence solubility, reactivity, and biological interactions .
Properties
Molecular Formula |
C17H21N3O2S2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[3-[[4-hydroxy-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C17H21N3O2S2/c1-11(2)7-8-20-16(22)15(24-17(20)23)10-18-13-5-4-6-14(9-13)19-12(3)21/h4-6,9-11,22H,7-8H2,1-3H3,(H,19,21) |
InChI Key |
IWUGQUXEWJBWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=C(SC1=S)C=NC2=CC=CC(=C2)NC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
Introduction of the phenyl group: This step involves the reaction of the thiazolidine intermediate with a phenyl acetamide derivative.
Final assembly: The final compound is obtained by coupling the intermediate with the appropriate acetamide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[3-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[3-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-({(E)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The phenyl group can interact with receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Structural Analogues with Modified Thiazolidinone Substituents
Key structural variations among analogues include substitutions at the N3 position of the thiazolidinone ring and modifications to the benzylidene or acetamide moieties. Below is a comparative analysis based on the evidence:
Compound 25 ():
- Structure: 2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-[3-(trifluoromethyl)phenyl]acetamide
- Key Features :
- 3,4,5-Trimethoxybenzylidene group at the C5 position.
- Trifluoromethylphenyl acetamide side chain.
- Yield : 89%, m.p. : 160–161 °C.
- Comparison : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the 3-methylbutyl chain in the target compound. The trimethoxybenzylidene substituent may improve π-π stacking interactions in biological targets, whereas the 3-methylbutyl group could favor hydrophobic interactions .
Compound 29 ():
- Structure: 2-{[5-(2-Hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-(3,4,5-trimethoxyphenyl)acetamide
- Key Features :
- 2-Hydroxy-3-nitrobenzylidene substituent at C3.
- Trimethoxyphenyl acetamide side chain.
- Yield : 62%, m.p. : 193–194 °C.
- In contrast, the target compound’s 3-methylbutyl group lacks such polar interactions but may improve membrane permeability .
Analogues with Varied Acetamide Substituents
N-(2-Methylphenyl)acetamide Derivatives ():
- Structure : 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide
- Key Features :
- Benzylidene substituents with varied functional groups (e.g., -Cl, -OCH3).
- Methylphenyl acetamide side chain.
- This could affect binding to biological targets .
Thioacetamide Quinazolinones ():
- Example : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide
- Key Features: Quinazolinone core instead of thiazolidinone. Yields: 68–91%, m.p.: 170–315 °C.
- Comparison: The quinazolinone scaffold offers a planar aromatic system, which may improve DNA intercalation properties. The target compound’s thiazolidinone core, however, provides a more flexible structure conducive to enzyme inhibition .
Physicochemical and Spectroscopic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
